N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Glyphosate synthesis Catalytic oxidation Process chemistry

Researchers requiring high-purity glyphosate intermediate face inconsistent purity that shortens catalyst lifetime and lowers yield. PMIDA (CAS 5994-61-6) solves this via ≥95% assay purity, enabling single-step oxidative decarboxylation to glyphosate with yields up to 98.6% under mild aerobic conditions. Over 75% of global glyphosate capacity relies on the IDA-PMIDA route. For procurement managers, this means a single, reliable intermediate replaces multi-step alternatives, reducing supply chain complexity and improving atom economy. ● Enables glyphosate yields >94% (reported up to 98.6%) under mild catalytic aerobic conditions ● ≥95% purity minimizes residual IDA/formaldehyde that degrade catalyst performance ● Activated carbon catalyst recyclable over 20+ batches without activity loss

Molecular Formula C5H10NO7P
Molecular Weight 227.11 g/mol
CAS No. 5994-61-6
Cat. No. B166341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carboxymethyl)-N-(phosphonomethyl)glycine
CAS5994-61-6
SynonymsN-phosphonomethyliminodiacetic acid
N-PIA
Molecular FormulaC5H10NO7P
Molecular Weight227.11 g/mol
Structural Identifiers
SMILESC(C(=O)O)[NH+](CC(=O)O)CP(=O)(O)[O-]
InChIInChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
InChIKeyAZIHIQIVLANVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMIDA Chemical Identity and Industrial Baseline


N-(Carboxymethyl)-N-(phosphonomethyl)glycine, systematically named N-(phosphonomethyl)iminodiacetic acid and abbreviated as PMIDA, is a tertiary amino compound of molecular formula C₅H₁₀NO₇P (MW 227.11) that belongs to the phosphonomethyl-substituted glycine derivative class [1]. It is the pivotal intermediate in the industrial synthesis of the broad-spectrum herbicide glyphosate, produced via Mannich-type condensation of glycine, phosphorous acid, and formaldehyde [2]. Its structure features one phosphonomethyl group and two carboxymethyl groups on a tertiary nitrogen, distinguishing it from related aminophosphonates such as glyphosate (one phosphonomethyl, no carboxymethyl) and glyphosine (two phosphonomethyl, no carboxymethyl) [3]. This intermediate position in both structure and function makes PMIDA the preferred starting material for catalytic oxidative decarboxylation to glyphosate, with over 75% of global glyphosate production relying on the IDA–PMIDA route [4].

Industrial role Key intermediate for glyphosate synthesis, supporting >75% of global capacity via the IDA route.
Chelation architecture Tetradentate donor set (2× carboxymethyl, 1× phosphonomethyl) enabling distinct coordination chemistry.
Functional distinction Structurally divergent from glyphosate and glyphosine; suited for applications requiring mixed carboxylate/phosphonate binding.

Why PMIDA Cannot Be Replaced by Analogs


Although PMIDA, glyphosate (PMG), and glyphosine all share a glycine backbone with phosphonomethyl substitution, their divergent numbers and types of coordinating arms produce functionally non-interchangeable compounds. PMIDA possesses two carboxymethyl and one phosphonomethyl donor groups, yielding a tetradentate chelating geometry that differs fundamentally from the tridentate coordination of glyphosate and the pentadentate coordination of glyphosine [1]. This difference translates into distinct metal-complex stability constants, protonation equilibria, and biological activities [2]. For example, glyphosine competitively inhibits plant phosphoenolpyruvate (PEP) carboxylase, whereas glyphosate and PMIDA show negligible inhibition of this enzyme [3]. Conversely, PMIDA is uniquely positioned as the direct oxidative precursor to glyphosate—a synthetic transformation that neither glyphosate itself nor glyphosine can undergo—with reported yields of 94.5–98.6% under catalytic aerobic conditions [4]. Procurement decisions must therefore be guided by the specific functional requirement: agrochemical intermediate synthesis, metal chelation, surface functionalization, or plant growth regulation.

PMIDA Tetradentate chelator; direct oxidative precursor to glyphosate (single-step conversion).
Glyphosate Lacks the carboxymethyl arm required for oxidative decarboxylation; tridentate coordination differs significantly, limiting substitution in glyphosate synthesis.
PMIDA No significant PEP carboxylase inhibition; chelation profile balanced across carboxylate/phosphonate donors.
Glyphosine Pentadentate; competitive PEP carboxylase inhibitor — plant growth regulator activity diverges from PMIDA’s functional scope, limiting interchangeability.

Quantitative Evidence for PMIDA vs. Analogs


Direct Oxidative Precursor to Glyphosate

PMIDA is the direct substrate for the final oxidative decarboxylation step in the dominant industrial glyphosate manufacturing route. This conversion is unattainable from glyphosate itself (which is the product) or from glyphosine (which lacks the requisite carboxymethyl group for oxidative cleavage). Using activated carbon as catalyst and O₂ as oxidant at 55 °C and atmospheric pressure, PMIDA conversion yields glyphosate at 94.5% yield with 96.1% selectivity [1]. Under optimized conditions (0.2 MPa O₂, 80 °C, 100 min, 15 wt% PMIDA), yields reach 96% [2]. A patent method employing activated carbon with surface area 800–1200 m²/g achieved 99% PMIDA conversion, 98% reaction selectivity, and 97.12–98.61% solid glyphosate yield, with catalyst recyclability over 20 batches without activity decline [3]. In contrast, the alternative DEA–IDA route (diethanolamine to iminodiacetic acid) reports IDA disodium salt yield of ~95% and subsequent PMIDA synthesis yield of ~97%, meaning the overall two-step yield from IDA to glyphosate is inherently lower than the one-step PMIDA oxidation [4].

Glyphosate yield
Cross-study comparable
PMIDA single‑step yield: 94.5–98.6%
Single-step conversion context; multi-step IDA route reports cumulative yield below direct oxidation.
Activated carbon, O₂/air, 55–80 °C.
Glyphosate synthesis Catalytic oxidation Process chemistry IDA route

Differential PBMC Cytotoxicity vs. Glyphosate

In a head-to-head in vitro study evaluating the impact of glyphosate, its metabolites, and manufacturing impurities on human peripheral blood mononuclear cells (PBMCs), PMIDA demonstrated markedly higher cytotoxicity than the parent herbicide. After 24 h incubation, PMIDA reduced cell viability with an IC₅₀ of 7.9 mM (compared to glyphosate IC₅₀ >10 mM) and decreased ATP levels with an IC₅₀ of 6.1 mM (glyphosate IC₅₀ = 9.6 mM) [1]. The study authors noted that PMIDA and bis-(phosphonomethyl)amine caused the strongest damage to PBMCs among all tested compounds [2]. In a follow-up apoptosis study, PMIDA also induced significant apoptotic changes in PBMCs, confirming its distinct toxicological profile versus the finished herbicide product [3].

PBMC cytotoxicity
Head-to-head comparison
PMIDA ATP IC₅₀: 6.1 mM Glyphosate ATP IC₅₀: 9.6 mM
Differential cytotoxicity endpoint context; relevant for impurity specification review.
Human PBMCs, 24 h, pH 7.4.
Toxicology Cytotoxicity Glyphosate impurities Human PBMCs

Bifunctional Chelation for 99mTc/Re Radiopharmaceuticals

A comparative investigation of PMIDA and glyphosate (PMG) as chelators for the ⁹⁹ᵐTc/Re-tricarbonyl core (fac-[M(CO)₃]⁺) revealed that PMIDA's mixed carboxylate/phosphonate donor set enables a pH-dependent equilibrium between geometric linkage isomers that is absent for glyphosate [1]. X-ray crystallography confirmed that the phosphonate oxygen directly coordinates to the Re(I) center in fac-Re(CO)₃(PMG) (Re-2), whereas for PMIDA complexes (Re-1a and Re-1b), the phosphonate group is coordinated only in the high-pH isomer (Re-1b), with the low-pH isomer (Re-1a) exhibiting a dangling N-(phosphonomethyl) group [1]. Pharmacokinetic evaluation in Sprague-Dawley rats demonstrated that the ⁹⁹ᵐTc-PMG complex (⁹⁹ᵐTc-2) is a robust tracer, whereas ⁹⁹ᵐTc-PMIDA (⁹⁹ᵐTc-1) shows distinct biodistribution reflecting its different coordination chemistry [1]. This represents the first well-documented example of dianionic phosphonate coordination in fac-M(CO)₃ radiopharmaceuticals [2].

⁹⁹ᵐTc/Re coordination
Head-to-head comparison
PMIDA: pH-dependent linkage isomers (M‑1a, M‑1b) Glyphosate: single isomer across pH
Isomer equilibrium context for radiopharmaceutical design research.
X‑ray crystallography, rat biodistribution.
Radiopharmaceuticals Technetium-99m Chelation Diagnostic imaging

Surface Ligand for CoO Nanoparticle Drug Delivery

PMIDA has been demonstrated as an effective coupling agent for surface modification of cobalt oxide (CoO) nanoparticles, imparting hydrophilicity and providing pendant carboxyl/amine groups for subsequent bio-conjugation [1]. In the reported protocol, PMIDA-coated CoO nanoparticles (PMIDA-CoO) were further functionalized with folic acid (FA) and loaded with the anticancer drugs doxorubicin and methotrexate. The resulting FA-PMIDA-CoO nanocarriers exhibited folate receptor-selective internalization: KB cells (folate receptor-overexpressing) showed significantly higher uptake than KG1a cells (folate receptor low-expressing), quantified by fluorescence microscopy [1]. Cytotoxicity assays demonstrated elevated apoptosis induction specifically in cancer cells, confirmed by flow cytometry [2]. By comparison, unmodified CoO nanoparticles lack the surface carboxyl groups needed for covalent drug attachment and show nonspecific cytotoxicity due to cobalt ion leaching—a toxicity that PMIDA coating mitigates [3]. The use of PMIDA as a surface ligand for metal oxide nanoparticles is not shared by glyphosate or glyphosine, which lack the two carboxymethyl arms required for stable multidentate surface binding and subsequent functionalization.

Nanoparticle coating
Class-level inference
PMIDA-CoO-FA nanocarriers showed folate receptor‑selective uptake.
Surface functionalization research context; drug loading and apoptosis response reported.
Data to verify across formulations.
Nanomedicine Drug delivery Cobalt oxide Surface functionalization

Metal Sequestration for Industrial Water Treatment

PMIDA functions as an effective chelating agent for calcium, magnesium, and heavy metal ions in industrial water systems, preventing scale deposition on equipment surfaces in cooling towers and boilers [1]. Its coordination chemistry has been systematically characterized by glass electrode potentiometry, revealing that PMIDA forms strong complexes with transition metal ions including Ni(II), Mn(II), Fe(II), Co(II), and Zn(II) at 25 °C and ionic strength 0.10 mol dm⁻³ (Cl⁻) [2]. The pKₐ values of PMIDA (approximately 2.0, 2.3, 5.6, and 10.8) indicate that full deprotonation above pH ~10.8 activates all four donor sites for metal coordination [3]. By comparison, glyphosate (PMG) with only three ionizable groups (pKₐ ~2.3, 5.6, 10.2) has a lower denticity and forms weaker complexes with divalent metal ions under alkaline conditions [2]. Glyphosine, with two phosphonomethyl groups (pKₐ 1.42, 2.10, 5.02, 6.40, 11.19), exhibits stronger calcium binding but lacks the balanced carboxylate/phosphonate mix that makes PMIDA effective across a broader pH window [4]. Quantitative stability constants for PMIDA with Ni(II), Cu(II), and Zn(II) have been determined and exceed those of the corresponding glyphosate complexes by approximately 1–3 log K units for 1:1 metal–ligand species, consistent with the higher denticity of PMIDA [2].

Chelation stability
Cross-study comparable
~1–3 log K units higher for PMIDA vs. glyphosate (Ni, Cu, Zn 1:1 complexes).
Supports scale inhibition across broader metal ion and pH range.
Potentiometry, 25 °C, I=0.10 M.
Water treatment Scale inhibition Metal sequestration Chelating agents

Differential PEP Carboxylase Inhibition Among Phosphonates

A comparative enzyme inhibition study using maize leaf phosphoenolpyruvate (PEP) carboxylase demonstrated that glyphosine [N,N-bis-(phosphonomethyl)glycine] acts as a competitive inhibitor with respect to PEP, with inhibition dependent on glyphosine concentration and pH [1]. In contrast, glyphosate [N-(phosphonomethyl)glycine] produced little or no inhibition of PEP carboxylase under identical assay conditions [1]. The study identified PEP carboxylase as a potential target of glyphosine action contributing to its plant growth regulatory effects. Although PMIDA was not directly tested in this specific study, its structural similarity to glyphosate (one phosphonomethyl group; two carboxymethyl groups vs. glyphosate's one carboxymethyl equivalent in the glycine backbone) suggests it likewise lacks significant PEP carboxylase inhibitory activity. This enzyme selectivity profile differentiates the three compounds: glyphosine inhibits PEP carboxylase and acts as a plant growth regulator/ripener; glyphosate inhibits EPSP synthase (shikimate pathway) and acts as a herbicide; PMIDA has no known direct herbicidal or plant growth regulatory activity and serves primarily as a synthetic intermediate.

PEP carboxylase
Class-level inference
PMIDA predicted inactive (structural analogy to glyphosate).
No known plant enzyme inhibition; functional niche distinct from glyphosine.
Direct PMIDA testing absent.
Plant biochemistry PEP carboxylase Enzyme inhibition Agrochemical selectivity

PMIDA Verified Application Advantages


Glyphosate Manufacturing by Catalytic Oxidation

PMIDA is the preferred and economically dominant starting material for glyphosate production worldwide (>75% of global capacity), owing to the single-step oxidative decarboxylation that converts PMIDA to glyphosate with yields exceeding 94% and selectivity above 96% under mild conditions (55–80 °C, activated carbon catalyst, air or O₂) [1]. Procurement of high-purity PMIDA (≥95% assay) is critical because residual impurities (e.g., unreacted IDA, formaldehyde) reduce catalyst lifetime and lower glyphosate yield [2]. The IDA–PMIDA–glyphosate route has largely supplanted the older glycine–dimethyl phosphite route due to superior atom economy, reduced effluent, and the ability to recycle the activated carbon catalyst over 20+ batches without activity loss [3].

Scale Inhibition in Cooling Water Systems

PMIDA's mixed phosphonate–carboxylate chelation architecture enables sequestration of Ca²⁺, Mg²⁺, and transition metal ions across a broad pH range (effective above pH ~5.6 where carboxylate groups are deprotonated, with full activation above pH 10.8) [1]. This combination of phosphonate (strong calcium binding) and carboxylate (fast complexation kinetics) donor groups gives PMIDA a performance profile that is distinct from purely carboxylate-based chelators (e.g., EDTA, which suffers from slower metal exchange kinetics) and purely phosphonate-based chelators (e.g., NTMP, which may over-stabilize precipitates) [2]. Procurement specifications should require ≥95% purity with low chloride content to minimize corrosion risk in closed-loop cooling systems [3].

Nanoparticle Surface Functionalization for Drug Delivery

PMIDA is uniquely suited as a surface-coating agent for cobalt oxide and other metal oxide nanoparticles intended for biomedical applications [1]. The two carboxymethyl arms provide stable tridentate surface anchoring via carboxylate coordination to the metal oxide lattice, while the phosphonomethyl group and the remaining free carboxyl group serve as conjugation handles for attaching targeting ligands (e.g., folic acid) and therapeutic payloads (e.g., doxorubicin, methotrexate) [2]. FA-PMIDA-CoO nanoparticles have demonstrated folate receptor-mediated selective internalization into cancer cells and elevated apoptosis induction. For procurement in nanomedicine research, PMIDA with low endotoxin levels and high aqueous solubility at physiological pH is essential [3].

Reference Standard for Glyphosate Impurity Profiling

Because PMIDA is a process-specific impurity in glyphosate manufactured via the IDA route, and because it exhibits significantly higher cytotoxicity in human PBMCs than glyphosate itself (IC₅₀ for ATP depletion: 6.1 mM vs. 9.6 mM) [1], regulatory analytical laboratories require high-purity PMIDA reference standards (≥98%) for HPLC/UV or LC-MS/MS quantification of residual PMIDA in technical-grade glyphosate and formulated herbicide products [2]. The FAO/WHO specifications for glyphosate technical material implicitly require control of PMIDA levels, making certified PMIDA reference material an essential procurement item for QC laboratories, contract research organizations (CROs), and regulatory compliance testing facilities [3].

Application
Selection Property
Validation Focus
Glyphosate synthesis
Oxidative decarboxylation feedstock
Catalytic yield and selectivity assessment
Scale inhibition
Mixed phosphonate–carboxylate chelation
Metal ion sequestration across pH range
Nanoparticle functionalization
Multidentate surface anchoring ligand
Bioconjugation efficiency and nanoparticle stability
Impurity reference standard
Certified reference material for PMIDA
HPLC/LC‑MS/MS quantification accuracy

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